molecular formula C13H18N2O5S B5789182 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane

1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane

Cat. No. B5789182
M. Wt: 314.36 g/mol
InChI Key: GVUAJSIMFCJDRS-UHFFFAOYSA-N
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Description

1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane, also known as MNPA, is a chemical compound that belongs to the family of sulfonyl azepanes. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. MNPA has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane works by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which dissociates into bicarbonate and hydrogen ions. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane binds to the active site of carbonic anhydrase and prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and hydrogen ions.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate and hydrogen ions, which can affect the pH balance of the body. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has several advantages for lab experiments, including its potency, selectivity, and stability. It is a potent inhibitor of carbonic anhydrase and has been shown to be selective for certain isoforms of the enzyme. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one limitation of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane. One area of interest is the development of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane-based drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of interest is the use of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane as a herbicide in agriculture and as an environmental pollutant remediation agent. Additionally, further research is needed to understand the mechanism of action of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane and its effects on the body in more detail.

Synthesis Methods

The synthesis of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane involves a multi-step process that starts with the reaction of 4-methoxy-2-nitrophenol with thionyl chloride to form 4-methoxy-2-nitrophenyl chloride. This intermediate is then reacted with sodium azide to form 4-methoxy-2-nitrophenyl azide, which is subsequently reduced with lithium aluminum hydride to form 4-methoxy-2-nitroaniline. The final step involves the reaction of 4-methoxy-2-nitroaniline with 1-chloroazepane in the presence of triethylamine to form 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane.

Scientific Research Applications

1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to be a potent inhibitor of carbonic anhydrase, which makes it a promising candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane has also been studied for its potential use as a herbicide in agriculture and as an environmental pollutant remediation agent.

properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-20-11-6-7-13(12(10-11)15(16)17)21(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUAJSIMFCJDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-2-nitrophenyl)sulfonyl]azepane

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